1,3-Dicyclohexylbenzene

Description

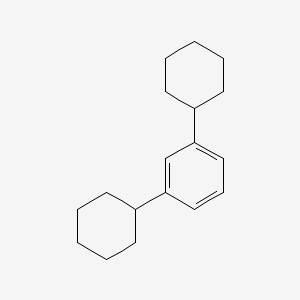

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dicyclohexylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h7,12-16H,1-6,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWRHJHVTBVNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=CC=C2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505042 | |

| Record name | 1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-Dodecahydro-1~1~,2~1~:2~3~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4016-06-2 | |

| Record name | m-Dicyclohexylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-Dodecahydro-1~1~,2~1~:2~3~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-DICYCLOHEXYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV323W0TSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Advanced Transformations of Dicyclohexylbenzenes

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) represents a cornerstone of benzene (B151609) chemistry, allowing for the introduction of a wide array of functional groups onto the aromatic ring. In the case of 1,3-dicyclohexylbenzene, the two cyclohexyl groups, being electron-donating alkyl substituents, activate the ring towards electrophilic attack and direct incoming electrophiles to specific positions.

Regioselectivity Investigations on the Benzene Ring

The directing influence of substituents in electrophilic aromatic substitution is a well-established principle. Alkyl groups, such as cyclohexyl, are classified as activating, ortho-, para-directors. In this compound, the positions on the aromatic ring are not equivalent, leading to questions of regioselectivity. The four available positions for substitution are C2, C4, C5, and C6.

Positions C4 and C6: These positions are electronically equivalent. Each is ortho to one cyclohexyl group and para to the other. This dual activation makes them highly susceptible to electrophilic attack.

Position C2: This position is ortho to both cyclohexyl groups. While it benefits from electronic activation from both substituents, it is also the most sterically hindered position, nestled between the two bulky cyclohexyl rings.

Position C5: This position is meta to both cyclohexyl groups and is the least electronically activated site. Consequently, substitution at this position is generally not favored.

The outcome of an electrophilic substitution reaction is therefore a balance between electronic activation and steric hindrance. For most electrophilic aromatic substitution reactions, substitution is expected to occur predominantly at the C4 and C6 positions. In reactions with smaller electrophiles or under conditions that favor kinetic control, some substitution at the C2 position may be observed.

Below is a table illustrating the expected major products for common electrophilic aromatic substitution reactions on this compound based on established directing effects of alkyl groups.

| Reaction | Electrophile | Major Product(s) | Minor Product(s) |

| Nitration | NO₂⁺ | 1,5-Dicyclohexyl-2-nitrobenzene | 1,3-Dicyclohexyl-2-nitrobenzene |

| Halogenation | Br⁺, Cl⁺ | 1-Bromo-2,4-dicyclohexylbenzene | 2-Bromo-1,3-dicyclohexylbenzene |

| Friedel-Crafts Acylation | RCO⁺ | 1-(2,4-Dicyclohexylphenyl)ethan-1-one | 1-(2,6-Dicyclohexylphenyl)ethan-1-one |

| Sulfonation | SO₃ | 2,4-Dicyclohexylbenzene-1-sulfonic acid | 2,6-Dicyclohexylbenzene-1-sulfonic acid |

This table represents predicted outcomes based on established principles of regioselectivity in electrophilic aromatic substitution.

Derivatization for Functional Material Precursors

The functionalization of this compound through electrophilic aromatic substitution provides a pathway to various derivatives that can serve as monomers or precursors for high-performance polymers and other functional materials. For instance, dicarboxylic acid or diamine derivatives of this compound can be employed in the synthesis of polyesters and polyamides.

The introduction of two functional groups, such as carboxyl or amino groups, onto the this compound scaffold can be achieved through a sequence of reactions. For example, a double Friedel-Crafts acylation followed by oxidation of the resulting ketones can yield a dicarboxylic acid. Similarly, dinitration followed by reduction of the nitro groups leads to the corresponding diamine. These monomers, containing the rigid and bulky dicyclohexylbenzene core, can impart desirable properties such as high thermal stability, good mechanical strength, and enhanced solubility in organic solvents to the resulting polymers.

Oxidation Reactions and Product Characterization

The oxidation of this compound can proceed via two main pathways: oxidation of the cyclohexyl rings or degradation of the aromatic core. The outcome is highly dependent on the oxidizing agent and reaction conditions.

Under vigorous oxidation with strong agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, the alkyl side chains of alkylbenzenes are typically oxidized to carboxylic acids, provided there is a benzylic hydrogen atom. In this compound, each cyclohexyl ring has a benzylic hydrogen at the point of attachment to the benzene ring. Therefore, exhaustive oxidation leads to the cleavage of the cyclohexyl rings and the formation of benzene-1,3-dicarboxylic acid, also known as isophthalic acid wikipedia.orgnih.govnist.gov. Isophthalic acid is a valuable industrial chemical used in the production of high-performance polymers such as polyesters and polyamides wikipedia.org.

Alternatively, milder and more selective oxidation conditions can target the benzylic C-H bonds to produce hydroperoxides. This is often achieved through catalytic aerobic oxidation. The resulting hydroperoxides can be valuable intermediates for further chemical transformations.

Reduction Reactions and Product Characterization

The aromatic ring of this compound can be reduced under various conditions to yield saturated or partially saturated cyclic structures.

Catalytic Hydrogenation: Complete reduction of the benzene ring can be achieved through catalytic hydrogenation. This reaction is typically carried out at elevated temperature and pressure using a metal catalyst such as platinum, palladium, or rhodium on a carbon support. The product of this reaction is 1,3-dicyclohexylcyclohexane, where both the benzene ring and the cyclohexyl groups are fully saturated. This process converts the planar aromatic ring into a three-dimensional cyclohexane (B81311) ring, significantly altering the molecule's geometry and physical properties.

Birch Reduction: A partial reduction of the aromatic ring can be accomplished using the Birch reduction masterorganicchemistry.comwikipedia.org. This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source masterorganicchemistry.comwikipedia.org. The Birch reduction of substituted benzenes with electron-donating groups, such as alkyl groups, typically yields non-conjugated 1,4-cyclohexadienes masterorganicchemistry.commasterorganicchemistry.com. For this compound, the expected product is 1,5-dicyclohexylcyclohexa-1,4-diene. This reaction is highly regioselective and provides a means to access partially reduced ring systems that are not readily available through other methods.

A summary of the reduction products of this compound is presented in the table below.

| Reaction | Reagents | Product | Description of Transformation |

| Catalytic Hydrogenation | H₂, Pt/C (or Pd/C, Rh/C) | 1,3-Dicyclohexylcyclohexane | Complete saturation of the aromatic ring |

| Birch Reduction | Na or Li, NH₃ (l), ROH | 1,5-Dicyclohexylcyclohexa-1,4-diene | Partial reduction to a non-conjugated diene |

Advanced Organic Transformations for Structural Diversification

Beyond classical reactions, advanced organic transformations offer novel ways to modify the this compound scaffold, enabling the synthesis of complex molecules with diverse functionalities.

Photoinduced C-H Arylation Strategies

Photoinduced C-H arylation is a powerful modern method for the formation of carbon-carbon bonds, allowing for the direct coupling of an aromatic C-H bond with an aryl halide or another coupling partner nih.govconicet.gov.ar. These reactions often proceed under mild conditions, using light to generate highly reactive intermediates nih.govnih.gov.

In the context of this compound, the C-H bonds on the aromatic ring are potential sites for direct arylation. The regioselectivity of such a reaction would be influenced by both steric and electronic factors, similar to electrophilic aromatic substitution. The C4 and C6 positions are the most likely to react due to their lower steric hindrance compared to the C2 position. This methodology provides a direct route to poly-aromatic structures containing the this compound core, which could be of interest in materials science and medicinal chemistry. While specific examples of photoinduced C-H arylation on this compound are not widely reported, the general principles of this reaction suggest it is a viable strategy for its derivatization nih.govconicet.gov.arnih.gov.

Annulative Vinylene Transfer Reactions Involving this compound Remain Undocumented in Scientific Literature

Despite a thorough review of available scientific literature, no specific studies or detailed research findings on the annulative vinylene transfer reactions of this compound have been reported.

Annulative vinylene transfer reactions are a class of chemical transformations that involve the formal insertion of a two-carbon vinylene (-CH=CH-) unit into a molecule, leading to the construction of a new ring system. These reactions are often catalyzed by transition metals such as rhodium and palladium and have emerged as a powerful tool in synthetic organic chemistry for the construction of complex polycyclic and heterocyclic frameworks.

However, extensive searches of chemical databases and scholarly articles did not yield any instances of this compound being used as a substrate in such a reaction. The existing research on annulative vinylene transfer reactions focuses on a variety of other aromatic and heteroaromatic compounds, but the reactivity of this compound in this specific context has not been explored or documented.

Consequently, there are no available data, research findings, or established protocols to discuss within the framework of this topic. The chemical community has yet to publish any investigations into the viability, scope, or mechanisms of annulative vinylene transfer reactions involving this compound. Therefore, a detailed discussion, including data tables and specific research outcomes, cannot be provided at this time.

Supramolecular Chemistry and Engineered Architectures Incorporating Dicyclohexylbenzene Moieties

Principles of Molecular Recognition and Self-Assembly

Molecular recognition and self-assembly are the foundational principles that govern the formation of supramolecular structures. nih.govresearchgate.net Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, leading to a stable, well-defined complex. researchgate.netrsc.org This process is highly dependent on the complementarity of the interacting species in terms of their shape, size, and chemical functionalities. nih.gov

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by the instructions encoded within the molecules themselves. nih.govresearchgate.net This process is reversible and dynamic, allowing for "error-correction" as the system moves towards a thermodynamic minimum, resulting in the most stable architecture. nih.gov For a molecule like 1,3-dicyclohexylbenzene, its C2v symmetry, the rigidity of the central phenyl ring, and the conformational flexibility of the cyclohexyl groups are the intrinsic instructions that guide its participation in larger assemblies.

The stability and structure of supramolecular assemblies are dictated by a variety of weak, non-covalent interactions. thno.org While individually weak, the cooperative action of multiple non-covalent bonds leads to the formation of stable and complex architectures.

Hydrogen Bonding: Though this compound itself lacks classical hydrogen bond donors or acceptors, it can be readily functionalized with groups such as amides or carboxylic acids. More subtly, the C-H bonds on its cyclohexyl and phenyl rings can act as weak hydrogen bond donors, interacting with electron-rich atoms in neighboring molecules.

Pi-Pi Interactions: The central benzene (B151609) ring of the molecule is electron-rich and capable of engaging in π-π stacking interactions. These interactions are crucial for the assembly of aromatic molecules, contributing significantly to the stability of stacked or offset structures. nih.gov

Coordination Bonds: By introducing coordinating moieties (like pyridine (B92270) or carboxylate groups) onto the dicyclohexylbenzene scaffold, the molecule can participate in metal-ligand coordination. This is a powerful strategy for directing the self-assembly of highly ordered, discrete structures like cages and frameworks, where the geometry of the metal center and the ligand dictates the final architecture.

| Interaction Type | Relevant Feature of this compound | Potential Role in Assembly |

| Hydrogen Bonding | C-H bonds on phenyl and cyclohexyl rings | Weak donor interactions, directional packing |

| Pi-Pi Interactions | Electron-rich central benzene ring | Stacking and stabilization of assemblies |

| van der Waals Forces | Large surface area of cyclohexyl groups | Non-specific attraction, space-filling |

| Hydrophobic Effect | Nonpolar nature of the entire molecule | Driving force for assembly in polar solvents |

| Coordination Bonds | (With functionalization) | Formation of rigid, defined metallo-supramolecular structures |

Design and Construction of Supramolecular Architectures

The rational design of supramolecular architectures relies on selecting molecular building blocks with specific geometric and chemical properties. The this compound unit is a valuable component due to the rigid 120° angle between its substituents and the significant steric bulk provided by the cyclohexyl rings. This combination allows it to act as a well-defined corner piece or a rigid spacer in larger constructions.

Macrocycles and molecular cages are discrete, container-like molecules with internal cavities capable of encapsulating guest molecules. nsf.govresearchgate.netnih.gov The synthesis of these structures often utilizes strategies like dynamic covalent chemistry, which allows for reversible bond formation and the thermodynamic selection of the most stable cyclic product over polymeric side products. nsf.govnih.gov

Incorporating the this compound moiety into the backbone of a macrocycle imparts rigidity and defines the curvature of the resulting ring. The cyclohexyl groups project from the macrocyclic plane, creating a sterically hindered environment and shaping the internal cavity. In cage-like structures, multiple dicyclohexylbenzene panels can be linked together, often through metal coordination or dynamic covalent bonds, to form three-dimensional polyhedra. nsf.gov In such assemblies, the cyclohexyl groups can line the interior of the cage, creating a hydrophobic pocket, or decorate the exterior, influencing the cage's solubility and crystal packing.

Supramolecular frameworks and polymers are extended networks of molecules connected by non-covalent interactions. chemistryviews.org These materials can exhibit interesting properties, such as stimuli-responsiveness and self-healing, due to the dynamic and reversible nature of their intermolecular bonds. rsc.orgnortheastern.edu

A functionalized this compound molecule can act as a rigid node for the construction of cross-linked networks. For example, if the molecule is functionalized at the 4 and 6 positions with self-complementary hydrogen bonding units, it can link four other monomers, creating a 2D or 3D framework. The dicyclohexyl groups in this context act as bulky, non-interacting spacers that prevent the network from collapsing, thereby generating permanent porosity within the material. The size and shape of these pores would be directly influenced by the steric demands of the dicyclohexyl substituents. This strategy is a key principle in designing materials for gas storage or molecular separation.

Dicyclohexylbenzene as a Building Block in Host-Guest Chemistry

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. thno.orgnih.govnih.gov This process is driven by the sum of non-covalent interactions between the host and guest and is highly selective. nih.gov

While this compound is not itself a host, it is an excellent component for constructing host molecules. Its incorporation into the structure of a larger macrocycle or a cleft-like receptor helps to create a rigid, pre-organized binding site. The two cyclohexyl groups can form part of the walls of a hydrophobic cavity, making the host well-suited for binding nonpolar guest molecules in aqueous media. nih.govfrontiersin.org The specific orientation of the cyclohexyl groups—which can exist in different chair conformations—can be used to fine-tune the shape and size of the binding pocket, leading to high selectivity for guests of a complementary geometry. For instance, host molecules containing cyclohexyl moieties have been explored for their ability to selectively bind various organic solvents. researchgate.net

Integration into Functional Supramolecular Systems (e.g., sensing, molecular switching)

Functional supramolecular systems are designed to perform a specific task, such as sensing the presence of an analyte or switching between two or more states in response to an external stimulus (e.g., light, pH, or temperature). researchgate.netnih.govbeilstein-journals.org The integration of rigid structural units like this compound is critical for translating molecular-level events into macroscopic property changes.

In the context of a molecular sensor, the dicyclohexylbenzene unit could be part of a host molecule designed to bind a specific analyte. The binding event, stabilized by the hydrophobic cavity created by the cyclohexyl groups, could trigger a conformational change that activates a tethered reporter group (e.g., a fluorophore), leading to a detectable optical signal.

For molecular switching, the dicyclohexylbenzene moiety can be attached to a photochromic molecule, such as an azobenzene. The rigid and bulky nature of the dicyclohexylbenzene group would sterically influence the isomerization process of the switch. This can affect the energy barrier between the two states, the speed of switching, and the thermal stability of the metastable state, thereby allowing for the fine-tuning of the switch's properties for specific applications in materials or molecular machines.

Theoretical and Computational Studies of 1,3 Dicyclohexylbenzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and stability of molecules. These methods can elucidate key properties such as molecular orbital energies, electron density distribution, and thermodynamic stability. For 1,3-dicyclohexylbenzene, such calculations would provide insights into the electronic effects of the two cyclohexyl groups on the central benzene (B151609) ring.

Table 1: Computable Electronic and Thermodynamic Properties of this compound

| Property | Description | Potential Computational Method |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating electronic excitability and chemical reactivity. | Density Functional Theory (DFT) |

| Electron Density Surface | A visual representation of how electrons are distributed across the molecule, highlighting regions of high or low electron density. | DFT, Hartree-Fock (HF) |

| Electrostatic Potential Map | A map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). | DFT, HF |

| Heat of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states, indicating thermodynamic stability. | DFT, Ab initio methods |

| Gibbs Free Energy of Formation | The change in Gibbs free energy during the formation of the compound from its elements, providing a measure of its spontaneity under standard conditions. | DFT, Ab initio methods |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and their interactions with their environment over time. For this compound, the flexibility of the two cyclohexyl rings and their rotation relative to the benzene ring would be of particular interest. MD simulations could reveal the preferred conformations of the molecule, the energy barriers between different conformers, and how the molecule interacts with itself in condensed phases.

Despite the utility of this method, there is a clear absence of published MD simulation studies focused specifically on this compound. Such studies on related molecules, like substituted cyclohexanes or benzenes, are common, but the specific dynamics and intermolecular interactions of this compound remain computationally unexplored in the available literature.

Prediction of Structure-Reactivity Relationships and Reaction Mechanisms

Computational chemistry plays a crucial role in predicting how a molecule's structure influences its reactivity, often through Quantitative Structure-Activity Relationship (QSAR) models, and in elucidating the step-by-step pathways of chemical reactions. For this compound, theoretical studies could predict its reactivity in various chemical transformations, such as electrophilic aromatic substitution, and determine the transition state structures and activation energies for these reactions.

The cyclohexyl groups are generally considered to be weakly activating, ortho-para directing substituents in electrophilic aromatic substitution reactions due to their electron-donating inductive effect. However, detailed computational studies that quantify this effect for this compound or map out specific reaction mechanisms are not present in the current body of scientific literature. Predicting reaction barriers and identifying the most favorable reaction pathways would require dedicated computational investigations.

Computational Modeling of Supramolecular Assembly Processes

The study of how molecules self-assemble into larger, ordered structures is a key area of supramolecular chemistry. Computational modeling can provide valuable insights into the non-covalent interactions that drive these assembly processes. Given its shape and potential for weak intermolecular interactions, this compound or its derivatives could potentially participate in host-guest chemistry or form liquid crystalline phases.

Computational modeling could be used to predict the geometry and stability of potential host-guest complexes involving this compound or to simulate its behavior in bulk to explore the formation of ordered phases. However, the scientific literature currently lacks any computational studies on the supramolecular assembly of this compound.

Environmental Behavior and Mechanistic Degradation Pathways of Dicyclohexylbenzenes Academic Focus

Environmental Fate and Transport Mechanisms

The environmental fate and transport of 1,3-dicyclohexylbenzene are governed by its distinct physicochemical properties, which indicate a tendency for partitioning into soil, sediment, and biota rather than remaining in an aqueous phase. tpsgc-pwgsc.gc.ca The movement and ultimate disposition of chemical compounds released into the environment are complex processes that are interdependent. chemeo.com "Fate" refers to the ultimate outcome of the contaminants, where some portion may relocate, while other parts might undergo physical, biological, or chemical changes, or accumulate in various environmental media. chemeo.com "Transport" describes the movement of substances in gaseous, liquid, or solid form within a specific medium and between different media such as water, soil, sediment, air, plants, and animals. chemeo.com

Key mechanisms influencing the environmental transport of this compound include advection, dispersion, and volatilization. Advection is the transport of the compound with the bulk flow of a fluid, such as groundwater or surface water. Dispersion refers to the spreading of the contaminant from areas of higher concentration to lower concentration. Volatilization is the process by which the compound transitions from a liquid or solid phase to a gaseous phase, allowing for atmospheric transport.

The lipophilic ("fat-loving") nature of this compound, as indicated by its high octanol-water partition coefficient (log Kow), suggests a strong affinity for organic matter. wikipedia.orgchemsafetypro.com Consequently, when released into the environment, it is expected to adsorb significantly to soil and sediment particles, which limits its mobility in water. tpsgc-pwgsc.gc.ca This adsorption process can reduce its bioavailability to some organisms but can also lead to its accumulation in depositional environments. Chemicals with high partition coefficients tend to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. wikipedia.org

The following table summarizes key physicochemical properties of dicyclohexylbenzene isomers that are critical for environmental fate modeling.

| Property | Value (for 1,4-Dicyclohexylbenzene) | Significance for Environmental Fate |

| Molecular Formula | C₁₈H₂₆ nist.gov | Influences molecular weight and interactions. |

| Molecular Weight | 242.4 g/mol nist.gov | Affects diffusion and transport rates. |

| Boiling Point | 195 °C at 13 mmHg chemicalbook.com | Indicates low volatility under standard conditions. |

| Melting Point | 103-105 °C chemicalbook.com | Determines the physical state at ambient temperatures. |

| Water Solubility | Very low (estimated) | Limits concentration in aqueous systems and promotes partitioning to other phases. |

| Vapor Pressure | Low (estimated) | Low tendency to volatilize from soil or water surfaces. |

| Log Kow (Octanol-Water Partition Coefficient) | High (estimated > 5) wikipedia.org | Indicates a strong tendency to adsorb to organic matter and bioaccumulate. wikipedia.org |

Note: Experimental data for this compound is limited; values for the 1,4-isomer are provided as an estimate. Small variations are expected between isomers.

Abiotic Degradation Pathways (e.g., Oxidative, Photolytic Processes)

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For this compound, the primary abiotic degradation pathways are expected to be oxidative and photolytic processes, particularly in the atmosphere and surface waters.

Oxidative Processes: In the atmosphere, organic compounds like this compound are susceptible to degradation by reacting with photochemically generated oxidants. The most important of these is the hydroxyl radical (•OH). The benzene (B151609) ring in the this compound structure is the likely site of initial attack by hydroxyl radicals. This reaction can lead to the formation of various oxygenated products and ultimately to the cleavage of the aromatic ring, breaking the compound down into smaller, more soluble, and generally less persistent molecules. The rate of this process is a key factor in determining the atmospheric lifetime of the compound.

Photolytic Processes: Photolysis is the degradation of a molecule caused by the absorption of light energy. chemeo.com For a compound to undergo direct photolysis, it must contain a chromophore that can absorb light in the solar spectrum that reaches the Earth's surface (wavelengths >290 nm). The benzene ring in this compound acts as a chromophore. Upon absorbing ultraviolet (UV) radiation, the molecule can be excited to a higher energy state, which may lead to bond cleavage and degradation. While direct photolysis in water may be limited by the compound's low water solubility and strong adsorption to particulate matter, it can be a more significant process for the fraction of the compound present in the atmosphere or at the air-water interface. Indirect photolysis, where other substances in the water absorb sunlight and produce reactive species (like hydroxyl radicals or singlet oxygen) that then degrade the compound, can also contribute to its transformation in aquatic environments.

Biotic Transformation and Biodegradation Studies

Biotic transformation, or biodegradation, is the breakdown of organic compounds by microorganisms and is a crucial process for the natural attenuation of many environmental contaminants. wikipedia.org Aromatic hydrocarbons, including those with alkyl or cycloalkyl substituents, are known to be degraded by a wide variety of bacteria and fungi under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Under aerobic conditions, the microbial degradation of aromatic compounds like this compound is typically initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. This step destabilizes the aromatic structure, making it susceptible to further enzymatic attack. The cis-dihydrodiol is then dehydrogenated to form a catechol derivative (in this case, a dicyclohexyl-substituted catechol).

The subsequent step is the critical ring-cleavage, which can occur via two main pathways:

ortho-cleavage: The aromatic ring is cleaved between the two hydroxyl groups of the catechol.

meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.

Both pathways lead to the formation of aliphatic carboxylic acids, which can then be further metabolized through central metabolic pathways, such as the Krebs cycle, ultimately leading to the complete mineralization of the compound to carbon dioxide and water.

While specific studies on the biodegradation of this compound are not widely available, research on similar compounds, such as dichlorobenzenes and other alkylated benzenes, provides a strong model for its likely transformation pathways. chemeo.com For example, an Alcaligenes species has been shown to metabolize 1,3-dichlorobenzene (B1664543) by converting it to 3,5-dichlorocatechol, which is then subject to ring cleavage. chemeo.com It is highly probable that soil and sediment microorganisms capable of degrading other aromatic hydrocarbons could also degrade this compound, although the rate of degradation may be influenced by the bulky cyclohexyl groups.

Analytical Quantification in Environmental Matrices

The accurate quantification of this compound in environmental matrices such as water, soil, and air is essential for assessing its environmental distribution and persistence. Due to its semi-volatile nature and hydrophobicity, the analytical methods typically involve a multi-step process of extraction, cleanup, and instrumental analysis.

Sample Preparation and Extraction: The primary challenge in analyzing environmental samples is to efficiently extract the target compound from the complex matrix and concentrate it to a level detectable by the instrument.

Water Samples: For aqueous samples, solid-phase extraction (SPE) is a common method. nih.gov The water sample is passed through a cartridge containing a solid sorbent (e.g., polystyrene-divinylbenzene), to which this compound adsorbs. nih.gov The compound is then eluted from the cartridge with a small volume of an organic solvent. nih.gov

Soil and Sediment Samples: For solid matrices, solvent extraction techniques are employed. Methods like Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction use an organic solvent (such as a mixture of acetone (B3395972) and hexane) to remove the compound from the sample particles.

Air Samples: Air monitoring can be performed by drawing a known volume of air through a sorbent tube (e.g., containing Tenax or polyurethane foam) to trap the compound. The trapped analytes are then thermally desorbed or solvent-extracted for analysis.

Instrumental Analysis: Gas chromatography coupled with mass spectrometry (GC/MS) is the most widely used and effective technique for the quantification of this compound.

Gas Chromatography (GC): The extracted sample is injected into the GC, where it is vaporized. An inert carrier gas moves the vaporized compounds through a long, thin capillary column. The column separates the different compounds in the mixture based on their boiling points and interactions with the column's stationary phase.

Mass Spectrometry (MS): As each separated compound exits the GC column, it enters the mass spectrometer. The MS ionizes the molecules and then separates the resulting charged fragments based on their mass-to-charge ratio. This process produces a unique mass spectrum for each compound, acting as a "chemical fingerprint" that allows for highly specific identification. Quantification is achieved by comparing the response of the target analyte to that of internal standards.

The table below outlines the general analytical approach for quantifying this compound.

| Matrix | Extraction/Concentration Method | Instrumental Analysis | Key Considerations |

| Water | Solid-Phase Extraction (SPE) nih.gov | GC/MS | Low detection limits are required due to low water solubility. |

| Soil/Sediment | Solvent Extraction (e.g., Soxhlet, PFE) | GC/MS | Requires extensive sample cleanup to remove interferences from the complex matrix. |

| Air | Sorbent Tube Trapping followed by Thermal Desorption | GC/MS | Important for assessing atmospheric transport and inhalation exposure pathways. |

Future Research Directions and Emerging Academic Applications

Development of Highly Selective Catalysts for 1,3-Dicyclohexylbenzene Synthesis

The synthesis of this compound with high selectivity remains a challenge. Conventional Friedel-Crafts alkylation of benzene (B151609) with cyclohexene (B86901) often yields a mixture of mono-, di-, and poly-alkylated products, with the thermodynamically more stable 1,4-isomer being a significant byproduct. etsu.edugoogle.comresearchgate.net Future research will likely focus on the development of highly selective catalysts that can favor the formation of the 1,3-isomer.

Shape-selective zeolites and other microporous materials hold considerable promise in this area. chemicke-listy.czumass.edu The confined environment within the pores of a zeolite can influence the transition state of the alkylation reaction, potentially favoring the formation of the kinetically controlled 1,3-isomer over the 1,4-isomer. chemicke-listy.cz Research in this domain could explore:

Modification of Zeolite Pore Structures: Tailoring the pore dimensions and topology of zeolites, such as ZSM-5, Beta, or mordenite, could create a steric environment that preferentially accommodates the formation of this compound.

Active Site Engineering: Modifying the acidity and distribution of active sites within the zeolite framework could enhance the selectivity towards the desired isomer.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the interaction of reactants and intermediates with the catalyst surface, providing insights for the rational design of more selective catalysts.

A comparative overview of potential catalytic systems is presented in Table 1.

Table 1: Potential Catalytic Systems for Selective this compound Synthesis

| Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|

| Shape-Selective Zeolites (e.g., ZSM-5, Beta) | High thermal stability, tunable acidity, potential for high regioselectivity. chemicke-listy.czumass.edu | Pore engineering, active site modification, understanding diffusion limitations. |

| Mesoporous Materials (e.g., MCM-41, SBA-15) | Larger pore sizes to overcome diffusion limitations of bulky molecules. | Surface functionalization, control of acid site density. |

| Solid Phosphoric Acid (SPA) | Low cost, effective for alkylation. | Improving selectivity, reducing leaching of the active phase. |

| Ionic Liquids | Tunable properties, potential for high selectivity, recyclable. | Design of task-specific ionic liquids, catalyst separation and reuse. |

Exploration of Novel Chemical Transformations and Derivatizations

The this compound scaffold offers multiple sites for chemical modification, opening avenues for the synthesis of a wide array of novel derivatives with tailored properties. Future research is anticipated to explore various chemical transformations, including:

Functionalization of the Aromatic Ring: The benzene ring can be subjected to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and acylation to introduce functional groups. These groups can then serve as handles for further synthetic manipulations, leading to the creation of more complex molecules.

Modification of the Cyclohexyl Groups: The cyclohexyl rings can be functionalized through free-radical halogenation followed by nucleophilic substitution. Dehydrogenation of the cyclohexyl rings could also lead to the formation of biphenyl (B1667301) derivatives.

Metal-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of this compound could be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon and carbon-heteroatom bonds, enabling the construction of larger, more complex molecular architectures.

These derivatizations could lead to the development of new ligands for catalysis, building blocks for organic electronics, and precursors for advanced materials.

Applications in Advanced Polymer Architectures

The incorporation of the bulky and rigid this compound moiety into polymer backbones is a promising strategy for developing high-performance polymers with enhanced thermal and mechanical properties. The non-coplanar structure of the cyclohexyl rings can disrupt polymer chain packing, leading to amorphous materials with high glass transition temperatures (Tg), good solubility, and excellent dimensional stability.

Future research in this area could focus on the synthesis and characterization of various polymer families incorporating the this compound unit, such as:

Poly(aryl ether ketone)s (PAEKs): Introducing the this compound structure into the PAEK backbone could lead to polymers with improved processability and high thermal stability. wikipedia.orgdrakeplastics.com

Polyesters and Polyamides: The synthesis of monomers derived from this compound, such as diols, diacids, or diamines, would enable their incorporation into polyesters and polyamides, potentially imparting enhanced rigidity and thermal resistance.

Polymers of Intrinsic Microporosity (PIMs): The inefficient packing of polymer chains containing the bulky this compound unit could lead to the formation of PIMs with high free volume and surface area, which are attractive for applications in gas separation and storage.

The properties of polymers containing bulky alicyclic groups are summarized in Table 2.

Table 2: Potential Properties of Polymers Incorporating this compound

| Polymer Type | Potential Monomer | Expected Properties | Potential Applications |

|---|---|---|---|

| Poly(aryl ether ketone) (PAEK) | Dihydroxy-1,3-dicyclohexylbenzene | High Tg, excellent thermal and oxidative stability, good mechanical strength. wikipedia.orgdrakeplastics.com | Aerospace components, high-performance engineering plastics. |

| Polyester | This compound-dicarboxylic acid | High Tg, good dimensional stability, enhanced rigidity. | High-temperature films, specialty fibers. |

| Polyamide | Diamino-1,3-dicyclohexylbenzene | High thermal resistance, good mechanical properties. | High-performance composites, advanced engineering materials. |

Role in Next-Generation Functional Materials and Nanomaterials

The unique molecular shape of this compound and its derivatives makes them attractive candidates for the development of novel functional materials and nanomaterials.

Liquid Crystals: The bent-core structure imparted by the meta-substitution pattern is a key feature in the design of banana-shaped liquid crystals. wikipedia.orgajchem-a.com Derivatives of this compound with appropriate functional groups could exhibit novel liquid crystalline phases with interesting electro-optical properties. Research in this area would involve the synthesis of such derivatives and the investigation of their mesomorphic behavior.

Organic Light-Emitting Diodes (OLEDs): The bulky cyclohexyl groups can act as steric shields to prevent intermolecular aggregation and quenching of luminescence in organic electronic materials. Incorporating the this compound core into host materials for OLEDs could lead to improved device efficiency and stability.

Nanoporous Materials: The covalent assembly of functionalized this compound building blocks could lead to the formation of porous organic cages or frameworks with well-defined cavities. These materials could find applications in gas storage, separation, and catalysis.

Fundamental Studies on Self-Assembly and Molecular Recognition Phenomena

The non-covalent interactions of molecules containing this compound are a fertile ground for fundamental research in supramolecular chemistry. rsc.orgglobethesis.com The interplay of π-π stacking of the aromatic core and van der Waals interactions of the bulky cyclohexyl groups can direct the self-assembly of these molecules into well-defined supramolecular structures.

Future research could investigate:

Host-Guest Chemistry: The development of macrocyclic hosts incorporating the this compound unit could lead to new receptors for the selective recognition of guest molecules. rsc.org The pre-organized bent shape could create unique binding pockets with specific size and shape complementarity for certain guests.

Supramolecular Polymers: The self-assembly of bifunctional this compound derivatives through non-covalent interactions, such as hydrogen bonding or metal coordination, could lead to the formation of supramolecular polymers with interesting rheological and stimuli-responsive properties.

Surface Science: The adsorption and self-assembly of this compound derivatives on solid surfaces could be studied using techniques like scanning tunneling microscopy (STM) to understand how the molecular structure dictates the two-dimensional packing.

Q & A

Q. Advanced: How can researchers address challenges in isolating high-purity 1,4-Dicyclohexylbenzene from isomeric mixtures?

Advanced purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization using non-polar solvents like cyclohexane. Para-substituted isomers crystallize preferentially due to symmetry, enabling separation from ortho/meta analogs . Purity (>99%) is confirmed via HPLC or GC-MS, with careful attention to residual solvent removal .

Basic: What analytical techniques are essential for characterizing 1,4-Dicyclohexylbenzene?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies para-substitution patterns (e.g., singlet for aromatic protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 242.4 confirms molecular weight .

- Melting/Boiling Point Analysis : High melting point (~50–60°C) and boiling point (>300°C) reflect its stability .

Q. Advanced: How do steric and electronic effects influence the interpretation of spectral data for dicyclohexylbenzene isomers?

Para-substitution reduces steric hindrance, sharpening NMR peaks compared to ortho/meta isomers. Electronic effects from cyclohexyl groups deshield aromatic protons, shifting signals upfield. Computational tools (DFT calculations) aid in assigning peaks and predicting reactivity .

Basic: What are the primary research applications of 1,4-Dicyclohexylbenzene?

Q. Advanced: How can researchers optimize 1,4-Dicyclohexylbenzene for drug encapsulation efficiency?

Optimization involves:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of target drugs.

- Substituent Engineering : Introducing electron-withdrawing groups on the benzene ring enhances host-guest interactions .

- In Vitro Testing : Monitor release kinetics in simulated physiological conditions (pH 7.4, 37°C) .

Basic: How should 1,4-Dicyclohexylbenzene be stored to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or oxidizers, as hydrolysis/oxidation degrades the compound .

Q. Advanced: What strategies mitigate long-term degradation in stored 1,4-Dicyclohexylbenzene?

- Stabilizer Addition : Incorporate antioxidants (e.g., BHT) at 0.1–0.5% w/w.

- Periodic Purity Checks : Use FTIR to detect carbonyl formation (indicator of oxidation) .

Basic: How do researchers resolve contradictions in reported biological activity data?

Example: cites potential drug delivery utility, while notes limited toxicity data. Resolve via:

- Replication Studies : Verify results across multiple cell lines (e.g., HEK293 vs. HepG2).

- Purity Verification : Confirm absence of synthesis byproducts (e.g., cyclohexyl chlorides) using LC-MS .

Q. Advanced: What computational models predict the environmental impact of 1,4-Dicyclohexylbenzene?

Use QSAR models to estimate biodegradation rates and bioaccumulation potential. Para-substitution typically reduces toxicity compared to ortho isomers due to lower membrane permeability .

Advanced: How does para-substitution in 1,4-Dicyclohexylbenzene influence its reactivity compared to ortho/meta isomers?

Para-substitution minimizes steric clashes between cyclohexyl groups, enhancing thermal stability and crystallinity. Electronic effects (e.g., reduced ring strain) favor electrophilic substitution at the para position. Ortho isomers exhibit higher reactivity in Diels-Alder reactions due to proximity effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.